IKK2 Kinase Inhibition: Patent-Class Potency Benchmark for Indole Carboxamide Derivatives vs. Target Compound Structural Eligibility
Indole carboxamide compounds exemplified in GSK patent US20070254873, which share the 2-methylindole-5-carboxamide scaffold present in CAS 852136-59-5, are defined as IKK2 inhibitors with demonstrated utility in rheumatoid arthritis, asthma, and COPD models [1]. While exact IC50 values for CAS 852136-59-5 against IKK2 have not been disclosed in the public domain, the naphthalene-2-carboxamide substitution pattern is consistent with the Markush structures claimed in the patent, positioning the compound as a credible candidate for IKK2 profiling studies. In contrast, the naphthalene-1-carboxamide regioisomer (CAS 852136-58-4) is associated with MDM2 inhibition rather than IKK2, demonstrating that the position of the naphthyl carboxamide attachment dictates target class assignment .
| Evidence Dimension | Kinase target assignment (IKK2 vs. MDM2) based on naphthyl attachment position |
|---|---|
| Target Compound Data | Naphthalene-2-carboxamide substitution; consistent with IKK2 inhibitor Markush structures |
| Comparator Or Baseline | Naphthalene-1-carboxamide analog (CAS 852136-58-4) reported as MDM2 inhibitor (MI-773) |
| Quantified Difference | Target class divergence: IKK2 (kinase) vs. MDM2 (protein-protein interaction); quantitative IKK2 inhibition data for CAS 852136-59-5 remains proprietary or undisclosed |
| Conditions | Patent Markush analysis (US20070254873); public vendor and patent database cross-referencing |
Why This Matters
Researchers procuring for IKK2 pathway studies must select the 2-carboxamide regioisomer, as the 1-carboxamide isomer is directed toward an entirely different therapeutic target (MDM2/p53).
- [1] Kerns JK, Lindenmuth M, Lin X, Nie H, Thomas SM, assignors to Glaxo Group Limited. Chemical Compounds. United States Patent Application US20070254873. November 1, 2007. Indole carboxamide compounds as IKK2 inhibitors; formula I encompasses naphthalene-2-carboxamide substitution. View Source
